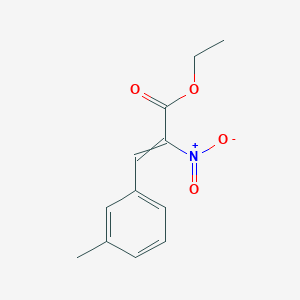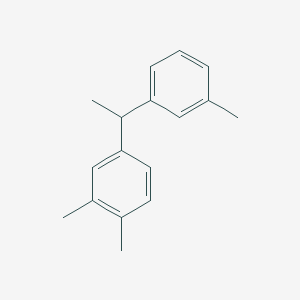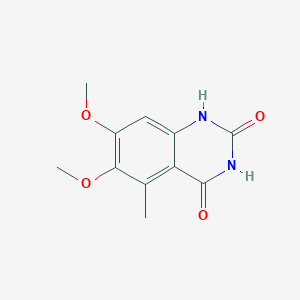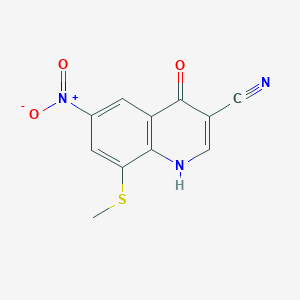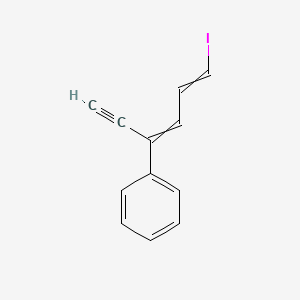
(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene: is a chemical compound with the molecular formula C12H9I. This compound is characterized by the presence of an iodine atom attached to a hexa-3,5-dien-1-yn-3-yl group, which is further connected to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene can be achieved through the rhodium-catalyzed dimerization of diynes. This method involves the use of Rh(COD)2OTf as the metal source and toluene as the solvent. The reaction conditions are optimized to ensure high selectivity and yield of the desired benzene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cycloaddition reactions. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and versatility make it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
- (6-Bromohexa-3,5-dien-1-yn-3-yl)benzene
- (6-Chlorohexa-3,5-dien-1-yn-3-yl)benzene
- (6-Fluorohexa-3,5-dien-1-yn-3-yl)benzene
Uniqueness: Compared to its similar compounds, (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in certain chemical reactions and applications .
Properties
CAS No. |
648933-37-3 |
|---|---|
Molecular Formula |
C12H9I |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
6-iodohexa-3,5-dien-1-yn-3-ylbenzene |
InChI |
InChI=1S/C12H9I/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h1,3-10H |
InChI Key |
PYCRXCCNOOGHDO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=CC=CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


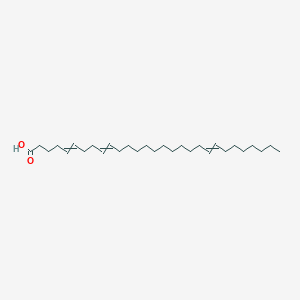
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
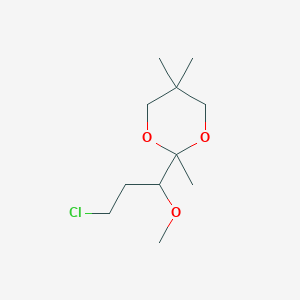
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)

